molecular formula C22H20ClFN4O2S B14985952 2-(2-chloro-6-fluorophenyl)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide

2-(2-chloro-6-fluorophenyl)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B14985952
M. Wt: 458.9 g/mol
InChI Key: BHRDYQXWEILNDJ-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique combination of functional groups, including a chloro-fluorophenyl ring, a dimethylphenyl group, a pyrrolidinone ring, and a thiadiazole moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring can be introduced via a condensation reaction between a suitable amine and a diketone or ketoester.

    Coupling of the Chloro-fluorophenyl and Dimethylphenyl Groups: The chloro-fluorophenyl and dimethylphenyl groups can be introduced through a series of substitution reactions, often involving halogenated intermediates and nucleophilic aromatic substitution.

    Final Coupling and Acetylation: The final step involves coupling the synthesized intermediates and acetylation to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrrolidinone ring or the thiadiazole moiety using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents, especially for conditions requiring modulation of specific biological pathways.

    Materials Science: The compound’s diverse functional groups may enable its use in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-6-fluorophenyl)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring, combined with the thiadiazole and pyrrolidinone moieties, gives this compound unique chemical properties and reactivity

Properties

Molecular Formula

C22H20ClFN4O2S

Molecular Weight

458.9 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C22H20ClFN4O2S/c1-12-6-7-15(8-13(12)2)28-11-14(9-20(28)30)21-26-27-22(31-21)25-19(29)10-16-17(23)4-3-5-18(16)24/h3-8,14H,9-11H2,1-2H3,(H,25,27,29)

InChI Key

BHRDYQXWEILNDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CC4=C(C=CC=C4Cl)F)C

Origin of Product

United States

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